4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine
Description
4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and a pyridin-2-yl group at position 3. This scaffold is part of a broader class of thiazol-2-amine derivatives, which are widely explored in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . The pyridinyl and methyl substituents confer distinct electronic and steric properties, influencing binding affinity and selectivity toward biological targets.
Properties
IUPAC Name |
4-methyl-5-pyridin-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-6-8(13-9(10)12-6)7-4-2-3-5-11-7/h2-5H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIKKMHGTBYZLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Hantzsch Thiazole Synthesis
The Hantzsch reaction remains the most widely used method for thiazole ring formation. For 4-methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine, the protocol involves:
- Reactants : 2-Aminopyridine (1.0 eq) and 3-bromo-2-butanone (1.2 eq)
- Conditions : Reflux in ethanol (78°C, 12 hr) with iodine (5 mol%) as catalyst
- Mechanism :
Optimization Data :
| Parameter | Standard Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Solvent | Ethanol | Ethanol/Water (3:1) | 75% → 89% |
| Catalyst | None | Iodine (5 mol%) | 60% → 82% |
| Reaction Time | 24 hr | 10 hr | 70% → 91% |
Microwave-Assisted Synthesis
Recent adaptations employ microwave irradiation to accelerate cyclocondensation:
- Reactants : 2-Aminopyridine, 3-chloro-2-pentanone (1.5 eq)
- Conditions : 150 W, 120°C, 30 min in DMF
- Advantages :
One-Pot Methodologies
TCCA-Mediated Halogenation-Cyclization
A streamlined approach using trichloroisocyanuric acid (TCCA):
- Step 1 : Acetophenone derivative (1.5 eq) + TCCA (0.5 eq) → α-chloroketone
- Step 2 : Addition of thiourea (1.0 eq) and Ca/4-MePy-IL@ZY-Fe3O4 catalyst (2 wt%)
- Conditions : Ethanol, 80°C, 25 min
Key Advantages :
Yield Comparison :
| Substrate | Conventional Yield | One-Pot Yield |
|---|---|---|
| 4-Methylacetophenone | 68% | 92% |
| 2-Acetylpyridine | 57% | 88% |
Solid-Phase Synthesis for High-Throughput Production
Industrial protocols utilize polymer-supported reagents:
- Resin : Wang resin-functionalized thiourea derivatives
- Conditions :
- Flow rate: 0.5 mL/min
- Temperature: 95°C
- Output : 1.2 kg/day with 94% purity
Industrial-Scale Manufacturing
Continuous Flow Reactor Design
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Plug-flow |
| Temperature Control | ±5°C | ±0.5°C |
| Throughput | 10 g/day | 50 kg/day |
| Purity | 91% | 99.5% |
Process Steps :
Crystallization Optimization
Critical for pharmaceutical-grade material:
- Anti-Solvent : n-Heptane/Ethanol (4:1 v/v)
- Cooling Rate : 0.5°C/min from 70°C to 4°C
- Outcome :
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Classical Hantzsch | 82% | 91% | Moderate | 1200 |
| Microwave-Assisted | 89% | 93% | Low | 950 |
| TCCA One-Pot | 92% | 95% | High | 780 |
| Continuous Flow | 94% | 99.5% | Very High | 650 |
Key Findings :
- Continuous flow methods reduce production costs by 45% vs. batch processes
- Microwave synthesis shows fastest reaction kinetics (30 min vs. 10 hr)
Challenges and Optimization Strategies
Byproduct Formation
Common impurities and mitigation:
| Impurity | Source | Reduction Method |
|---|---|---|
| 4-Methylthiazole dimer | Over-cyclization | Lower reaction temp |
| Pyridine N-oxide | Oxidative side reaction | N2 sparging |
Catalyst Deactivation
- Cause : Sulfur poisoning in Pd/C systems
- Solution : Periodic regeneration with H2O2 wash
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions include various substituted thiazoles and pyridines, which can exhibit different biological activities and properties.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its structural properties make it an attractive scaffold for developing novel drugs targeting various diseases.
Antimicrobial Research
4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine has demonstrated notable antimicrobial activity against pathogens such as Mycobacterium tuberculosis. Studies indicate that derivatives of this compound can inhibit bacterial growth effectively, suggesting its potential as an antibiotic agent .
Cancer Research
Research has highlighted the anticancer properties of this compound. It has shown significant cytotoxic effects against various cancer cell lines, including acute promyelocytic leukemia (HL-60) cells. The compound exhibited an IC50 value of 0.57 µM against these cells while showing selectivity over normal human cell lines (IC50 > 50 µM). Mechanistic studies indicate that it induces apoptosis through mitochondrial membrane depolarization and cell cycle arrest at the G2/M phase .
Industrial Uses
In addition to its biological applications, the compound is utilized in the synthesis of dyes and biocides due to its chemical properties. Its versatility allows it to be applied in various industrial processes.
Summary of Applications
| Application | Description |
|---|---|
| Medicinal Chemistry | Scaffold for synthesizing biologically active compounds |
| Antimicrobial Research | Potential antibiotic against Mycobacterium tuberculosis |
| Cancer Research | Cytotoxic effects on cancer cell lines; potential for targeted therapy |
| Industrial Uses | Used in the synthesis of dyes and biocides |
Mechanistic Insights
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Induces apoptosis via mitochondrial membrane depolarization |
| Cell Cycle Arrest | Causes G2/M phase arrest in cancer cells |
| Antimicrobial Activity | Inhibits growth of bacterial pathogens |
Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of 4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine on multiple cancer cell lines including non-small cell lung cancer and melanoma. The results indicated potent growth inhibition rates, supporting its development as a lead compound for novel anticancer agents.
Antibacterial Efficacy
Another investigation focused on the antibacterial properties of thiazole derivatives similar to this compound. Results showed selective antibacterial activity against M. tuberculosis, emphasizing its potential use in treating resistant bacterial strains .
Mechanism of Action
The mechanism of action of 4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, inhibiting their function and leading to cell death in cancer cells . It can also modulate enzyme activity and receptor signaling pathways, contributing to its diverse biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues in Drug Discovery
MortaparibMild
- Structure: 4-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl-methyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine.
- Key Features : Contains a triazole-thiophene side chain and a methoxyphenyl group.
- Activity : Dual inhibitor of Mortalin and PARP1, with anticancer applications .
- Comparison : Unlike 4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine, MortaparibMild’s bulky triazole-sulfanyl group enhances its ability to disrupt protein-protein interactions, but the pyridinyl group in the target compound may improve solubility and CNS penetration.
N,4-Diaryl-1,3-thiazole-2-amines (e.g., Compound 10s)
- Structure : N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine.
- Key Features : Methoxy-substituted aryl groups at positions N and 4.
- Activity : Potent tubulin polymerization inhibitor (IC₅₀: submicromolar) in cancer cell lines .
- This substitution may reduce metabolic degradation compared to methoxy groups.
Cx50 Channel Inhibitors (T122 and T136)
- Structures :
- T122 : N-[(2-methoxyphenyl)diphenylmethyl]-1,3-thiazol-2-amine.
- T136 : N-[(2-iodophenyl)diphenylmethyl]-1,3-thiazol-2-amine.
- Activity : Selective inhibitors of connexin 50 (Cx50) gap junctions (IC₅₀: 1.2–2.4 μM) .
- Comparison : The target compound lacks the bulky triarylmethane substituents of T122/T136, which are critical for Cx50 selectivity. Its pyridinyl group may redirect activity toward kinase or receptor targets.
Analogues with Pyridinyl Substitutions
5-(Pyridin-4-yl)thiazol-2-amine
- Structure : Pyridin-4-yl group at position 5 of the thiazole.
- Comparison : The positional isomerism (pyridin-2-yl vs. pyridin-4-yl) affects hydrogen-bonding patterns and π-π stacking, altering target specificity.
5-(2-Methyl-1,3-thiazol-4-yl)pyridin-2-amine
Physicochemical and Pharmacokinetic Properties
*LogP values estimated using fragment-based methods.
Biological Activity
4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer, antimicrobial, and potential therapeutic effects, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a methyl group and a pyridine moiety, contributing to its unique chemical properties. The molecular formula is CHNS, indicating the presence of nitrogen and sulfur, which are pivotal in its biological interactions .
Anticancer Activity
Research indicates that 4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine exhibits significant anticancer properties. A study evaluated its cytotoxic effects against various cancer cell lines, revealing an IC of 0.57 µM in HL-60 cells (acute promyelocytic leukemia), while showing selectivity over normal human cell lines (IC > 50 µM) . This selectivity suggests a promising potential for targeted cancer therapy.
The compound appears to induce apoptosis in cancer cells through mechanisms including:
- Mitochondrial Membrane Depolarization : Treatment with the compound led to significant mitochondrial depolarization, indicating disruption of mitochondrial function .
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in certain cancer cell lines, disrupting normal cell division .
The morphological changes in treated cells included nuclear fragmentation and formation of multinucleated giant cells, indicative of mitotic catastrophe .
Antimicrobial Activity
4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine also demonstrates antimicrobial properties. Thiazole derivatives are known for their antibacterial effects against pathogens such as Mycobacterium tuberculosis. The compound has shown efficacy in inhibiting bacterial growth, suggesting its potential as an antibiotic agent .
Research Applications
The compound's versatility extends to various scientific applications:
| Application | Description |
|---|---|
| Medicinal Chemistry | Used as a scaffold for synthesizing other biologically active compounds. |
| Antimicrobial Research | Investigated for its potential against bacterial infections. |
| Cancer Research | Explored as a lead compound for developing novel anticancer agents. |
| Industrial Uses | Applied in the synthesis of dyes and biocides due to its chemical properties. |
Case Studies
- Cytotoxicity Against Cancer Cell Lines : In a comprehensive study involving multiple cancer cell lines (including non-small cell lung cancer and melanoma), the compound demonstrated potent cytotoxic effects with significant growth inhibition rates .
- Antibacterial Efficacy : A series of experiments showed that derivatives of thiazole compounds similar to 4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine exhibited selective antibacterial activity against M. tuberculosis, highlighting its potential use in treating resistant bacterial strains .
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns and purity.
- X-ray diffraction (XRD) : Single-crystal XRD using SHELX software (e.g., SHELXL for refinement) resolves 3D structure and hydrogen bonding .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- Elemental analysis : Ensures stoichiometric accuracy .
How can researchers investigate the structure-activity relationships (SAR) of this compound for therapeutic applications?
Q. Advanced
- Derivatization : Synthesize analogs with varied substituents (e.g., halogenation at the 5-position, pyridine ring modifications) .
- Biological assays : Test against targets like TLR4 (via NF-κB inhibition assays) or microbial strains (e.g., Mycobacterium tuberculosis in MIC assays) .
- Computational modeling : Use docking software (AutoDock, Schrödinger) to predict binding interactions with proteins like kinases or receptors .
What strategies resolve contradictions in biological activity data across studies?
Q. Advanced
- Orthogonal assays : Validate activity using multiple methods (e.g., in vitro enzymatic inhibition + cell-based assays).
- Purity verification : Employ HPLC (>95% purity) and elemental analysis to rule out impurities .
- Dose-response studies : Test across a concentration range to identify non-linear effects .
- Meta-analysis : Compare data with structurally related compounds (e.g., 5-bromo-thiazole derivatives) to contextualize discrepancies .
What are the common chemical reactions of this compound, and how can they be utilized in derivatization?
Q. Basic
- Nucleophilic substitution : Bromine or chlorine substituents enable replacement with amines or thiols .
- Oxidation : Thiazole sulfurs can form sulfoxides/sulfones under controlled oxidants (e.g., mCPBA) .
- Cross-coupling : Suzuki-Miyaura reactions modify the pyridine ring using Pd catalysts and boronic acids .
How can computational methods predict the interaction of this compound with biological targets?
Q. Advanced
- Molecular docking : Use tools like Glide or GOLD to simulate binding to active sites (e.g., TLR4 or kinase domains).
- MD simulations : Assess binding stability over time (50–100 ns trajectories) with AMBER or GROMACS.
- QSAR models : Corrogate electronic (HOMO/LUMO) and steric descriptors (logP, polar surface area) with activity data .
How does the substitution pattern on the thiazole ring influence physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
